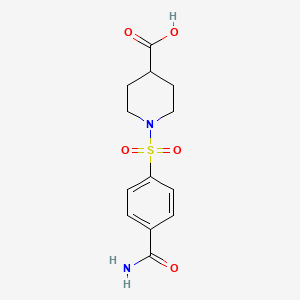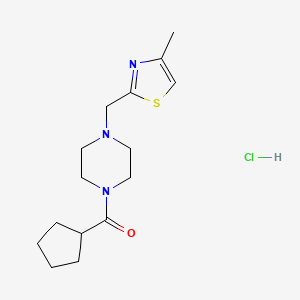
Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Activities
Research has demonstrated the potential of piperazine derivatives in treating both cancer and tuberculosis. In a study by Mallikarjuna, Padmashali, and Sandeep (2014), a series of piperazin-1-yl methanone derivatives were synthesized and evaluated for their in vitro anticancer and antituberculosis activities. Notably, compounds exhibited significant inhibition against the human breast cancer cell line MDA-MB-435 and the Mycobacterium tuberculosis strain H37Rv, highlighting their therapeutic potential in combating these diseases (Mallikarjuna et al., 2014).
Antimicrobial Activity
Another study focused on the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives by Mhaske, Shelke, Raundal, and Jadhav (2014). These compounds were tested for their in vitro antibacterial activity, showing moderate to good antimicrobial properties against various bacterial strains. This research underscores the potential utility of such compounds in developing new antimicrobial agents (Mhaske et al., 2014).
Inhibition of HIV Entry
Watson, Jenkinson, Kazmierski, and Kenakin (2005) investigated the CCR5 receptor-based mechanism of action of a potent noncompetitive allosteric antagonist of CCR5, a critical receptor involved in HIV-1 entry into cells. Their findings provide valuable insights into the development of new therapeutic strategies for HIV/AIDS, leveraging the unique properties of allosteric antagonists to prevent viral entry (Watson et al., 2005).
Alzheimer's Disease Therapy
A study by Hassan et al. (2018) explored the synthesis and evaluation of multifunctional amides for their potential in Alzheimer's disease therapy. The compounds demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in developing new treatment avenues for this neurodegenerative disorder (Hassan et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride are CDK4/cyclin D1 and CDK6/cyclin D1 . These cyclin-dependent kinases (CDKs) play a crucial role in cell cycle regulation, and their dysregulation is often associated with the development of various cancers .
Mode of Action
This compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1 . This binding inhibits the kinase activity of these proteins, leading to cell cycle arrest . The compound also induces protein degradation by recruiting Cereblon .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 disrupts the cell cycle, specifically at the G1-S transition . This prevents the cell from entering the S phase, where DNA replication occurs, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The compound’s efficacy suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties for its intended use .
Result of Action
The result of the compound’s action is dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells . This leads to selective degradation of CDK4 and CDK6 in Molt4 cells, as observed in proteomics analysis at 5h with 250 nM treatment .
Propiedades
IUPAC Name |
cyclopentyl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS.ClH/c1-12-11-20-14(16-12)10-17-6-8-18(9-7-17)15(19)13-4-2-3-5-13;/h11,13H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOPDDDOMNBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)
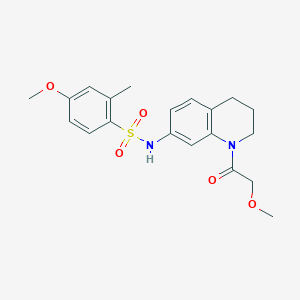
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)
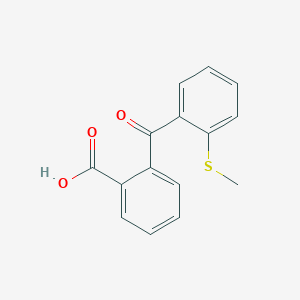
![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2882821.png)
![2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2882822.png)
![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)
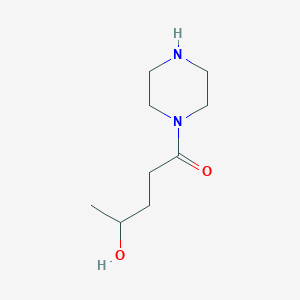
![5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2882830.png)
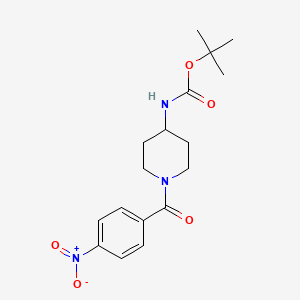
![3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882833.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2882834.png)
